Hypothemycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

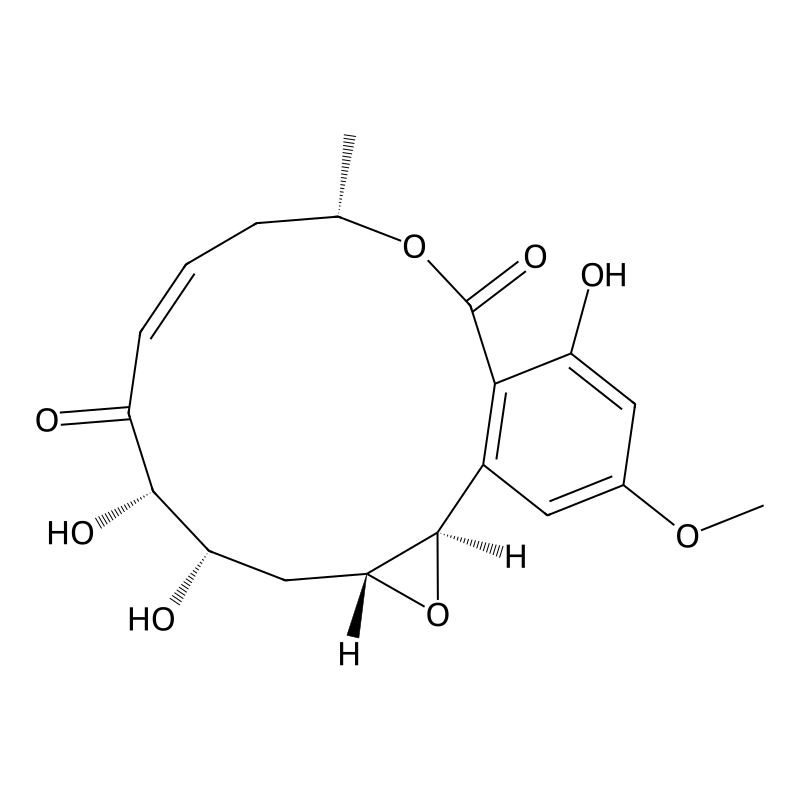

Hypothemycin is a naturally occurring resorcylic acid lactone produced by the fungus Hypomyces subiculosus. Research interest in hypothemycin stems from its ability to inhibit a specific cellular signaling pathway known as the Mitogen-Activated Protein Kinase Kinase (MEK)-Extracellular Signal-Regulated Kinase (ERK) pathway []. This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.

Inhibition of the MEK-ERK Pathway

Studies have shown that hypothemycin selectively inhibits MEK, a key enzyme within the MEK-ERK pathway []. By blocking MEK activity, hypothemycin disrupts the downstream signaling cascade, ultimately leading to the suppression of ERK activation. This has important implications for cancer research, as the MEK-ERK pathway is often hyperactive in many tumor types [].

Potential Applications in Cancer Research

The ability of hypothemycin to inhibit the MEK-ERK pathway suggests potential applications in cancer therapy. Researchers are investigating whether hypothemycin can be used to:

- Suppress the growth and proliferation of cancer cells [].

- Induce cancer cell death (apoptosis) [].

- Enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy [].

Other Research Applications

Beyond cancer research, hypothemycin may have applications in other areas of scientific research. For instance, its ability to modulate cell signaling pathways could be useful for studying:

Hypothemycin is a natural compound produced by certain fungi, particularly from the genus Hypomyces. It is known for its unique chemical structure and significant biological activities, especially its potent trypanocidal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure includes a resorcylic acid lactone core, which is crucial for its biological activity and interaction with various proteins, particularly kinases.

Hypothemycin acts as a multikinase inhibitor, meaning it can bind to and block the activity of several protein kinases. Studies have shown it inhibits kinases like VEGFR (Vascular Endothelial Growth Factor Receptor), MEK (Mitogen-Activated Protein Kinase Kinase), and FLT-3 (Fms-like tyrosine kinase 3) []. These kinases play essential roles in various cellular processes, including cell growth, proliferation, and survival. By inhibiting these kinases, Hypothemycin can potentially disrupt these processes in cancer cells or disease-causing pathogens.

- Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Reduction reactions are typically performed using hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nucleophilic substitution reactions can be executed with reagents such as sodium hydroxide or potassium carbonate.

These reactions can lead to modified resorcylic acid lactones with altered functional groups, potentially resulting in different biological activities .

Hypothemycin exhibits significant biological activity primarily through its inhibition of specific protein kinases. Its main target is a subset of kinases known as CDXG kinases, which play critical roles in cellular signaling pathways. The compound covalently modifies these kinases, leading to their inactivation and disruption of the mitogen-activated protein kinase signaling pathway. This mechanism underlies its effectiveness against Trypanosoma brucei, demonstrating its potential as an anti-parasitic agent .

Hypothemycin can be synthesized through various methods:

- Natural Extraction: Traditionally, it is extracted from fungal cultures using solvent extraction techniques.

- Chemical Synthesis: Synthetic routes often start with resorcylic acid lactones and involve multiple steps to construct the final compound.

- Fermentation: Industrial production typically employs fermentation processes where fungi are cultivated in nutrient-rich media under controlled conditions to maximize yield .

Hypothemycin has several applications, particularly in pharmacology:

- Antiparasitic Agent: Its primary application is in treating infections caused by Trypanosoma brucei, making it a candidate for developing new therapies for African sleeping sickness.

- Biochemical Research: Due to its ability to selectively inhibit protein kinases, hypothemycin serves as a valuable tool in biochemical research for studying kinase functions and signaling pathways .

Studies have shown that hypothemycin interacts specifically with CDXG kinases and other proteins involved in cellular processes. For instance, quantitative mass spectrometry has been used to identify hypothemycin-binding proteins, revealing that it covalently modifies a 43 kDa protein in Trypanosoma brucei. This specificity indicates that hypothemycin may have targeted effects on cellular signaling pathways critical for the survival of the parasite .

Several compounds share structural or functional similarities with hypothemycin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Resorcylic Acid | Phenolic compound | Antimicrobial properties | Basic structure from which hypothemycin is derived |

| Staurosporine | Indole alkaloid | Broad-spectrum kinase inhibitor | Known for its potent inhibition of multiple kinases |

| Geldanamycin | Benzoquinone | Anticancer activity | Targets heat shock protein 90 |

| Brefeldin A | Macrolide | Disrupts protein transport | Inhibits ADP-ribosylation of small GTPases |

Hypothemycin's uniqueness lies in its specific targeting of CDXG kinases and its potent trypanocidal activity, distinguishing it from other similar compounds that may have broader or different mechanisms of action .

The total synthesis of hypothemycin has been achieved through several distinct strategic approaches, each addressing the challenges of constructing the complex resorcylic acid lactone framework while establishing the requisite chiral centers [1] [2] [3].

The first total synthesis was accomplished by Tatsuta and coworkers, employing a linear approach that utilized D-ribose as the chiral starting material [1]. This strategy effectively established the C4′ and C5′ stereocenters through the inherent chirality of the carbohydrate precursor, achieving the natural product in 19 steps with a 3% overall yield [3]. The key macrocyclization step involved a Mukaiyama-type lactonization under mild conditions [4].

A more convergent approach was developed by Lett and coworkers, featuring a modular strategy that allowed for flexible construction of the macrocyclic framework [2] [3]. This synthesis employed Sharpless asymmetric epoxidation as a pivotal transformation for establishing the chiral centers at C4′ and C5′, demonstrating high stereoselectivity (greater than 90% enantiomeric excess) [3]. The approach utilized three distinct fragments: an aromatic subunit, a C1′-C6′ segment, and a C7′-C10′ component, which were assembled through sequential coupling reactions including Suzuki-Miyaura coupling and Mitsunobu esterification [3] [5].

The most recent and innovative synthetic strategy employed the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for macrocycle formation at the C6′-C7′ bond [1]. This approach diverged from previous synthetic strategies by exploiting chromium-mediated coupling chemistry to achieve ring closure under mild conditions [6]. The modular nature of this synthetic route allows for the incorporation of modified fragments, facilitating structure-activity relationship studies and analog development [1].

Semisynthesis Approaches for C8–C9 Diol Derivatives

The C8-C9 diol functionality of hypothemycin has emerged as a critical target for semisynthetic modification, offering opportunities to enhance solubility, selectivity, and pharmacological properties [7] [8]. A systematic approach to C8-C9 diol derivatization has been developed using step-economical, non-selective functionalization strategies [7].

The semisynthetic program utilized acylation reactions with various anhydrides including acetic, succinic, and maleic anhydrides to generate mono- and di-functionalized derivatives [7]. These transformations proceeded cleanly under mild conditions, yielding 35 analogues through 12 distinct reactions [9]. The non-selective approach proved advantageous as it generated multiple products per reaction, which were subsequently separated using high-performance liquid chromatography [7].

Carbonate formation using chloroformates (methyl, ethyl, allyl, and benzyl) provided additional diversity at the C8-C9 diol positions [7]. Interestingly, these reactions also resulted in modification of the C17 phenolic hydroxyl group, providing valuable structure-activity relationship data regarding the importance of this position for biological activity [7].

Sulfonylation reactions using methyl and toluene sulfonyl chlorides further expanded the chemical space around the C8-C9 diol [7]. These transformations demonstrated that mono-functionalization of either C8 or C9 with relatively small groups was generally tolerated for TAK1 inhibitory activity, while di-functionalization or bulky substituents resulted in significant loss of potency [7].

Role of Late-Stage Functionalization in Analog Development

Late-stage functionalization has proven instrumental in the rapid generation of hypothemycin analogs for structure-activity relationship studies [7] [10]. This approach offers several advantages including preservation of the complex macrocyclic core structure while enabling diverse peripheral modifications [10].

The implementation of late-stage functionalization strategies has focused primarily on the C8-C9 diol region, which exhibits tolerance for chemical modification without complete loss of biological activity [7]. This selectivity is particularly valuable given the essential nature of the cis-enone moiety for covalent kinase binding [11] [12].

Non-selective functionalization approaches have emerged as particularly effective for hypothemycin analog generation [7]. By employing excess reagents under appropriate conditions, multiple products can be generated in a single transformation, dramatically improving the efficiency of analog synthesis [7]. This methodology has enabled the preparation of extensive compound libraries with minimal synthetic effort [9].

The late-stage functionalization approach has also revealed important insights regarding the structure-activity relationships of hypothemycin derivatives [7]. Modifications that improve aqueous solubility while maintaining TAK1 inhibitory activity have been identified, with three compounds showing similar or enhanced potency coupled with greater than 100-fold improvement in solubility profiles [7] [8].

Covalent Binding Motifs: cis-Enone and Resorcylic Acid Lactone Scaffold

The covalent binding mechanism of hypothemycin represents a unique approach to kinase inhibition, involving irreversible modification of a conserved cysteine residue within the ATP binding site [11] [12] [13]. The cis-enone moiety functions as a Michael acceptor, forming a covalent bond with Cys166 in ERK2 and equivalent residues in other target kinases [11].

Structural analysis reveals that the cis-enone configuration is absolutely essential for biological activity [7] [12]. Conversion to the trans-enone through chemical manipulation results in complete loss of TAK1 inhibitory activity, confirming the strict geometric requirements for covalent bond formation [7]. This stereochemical constraint reflects the precise spatial arrangement required for the Michael addition reaction to proceed efficiently [12].

The resorcylic acid lactone scaffold provides the molecular framework necessary for initial reversible binding to the ATP binding site [12] [13]. The resorcinol moiety engages in π-π stacking interactions with aromatic residues in the kinase active site, while the lactone carbonyl participates in hydrogen bonding with backbone amide groups [12]. This initial recognition complex positions the cis-enone appropriately for subsequent covalent bond formation [13].

The macrocyclic ring structure contributes to binding selectivity by providing shape complementarity with the ATP binding pocket [12]. The 14-membered lactone ring adopts a specific three-dimensional conformation that is recognized by cysteine-containing kinases but not by other kinase subfamilies [13]. This geometric constraint explains the remarkable selectivity of hypothemycin for 46 specific kinases containing the conserved cysteine residue [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. Xu, L., Xue, J., Wu, P., et al. Antifungal activity of hypothemycin against Peronophythora litchii in vitro and in vivo. J. Agric. Food Chem. 61(42), 10091-10095 (2013).

3. Zhao, A., Lee, S.H., Mojena, M., et al. Resorcylic acid lactones: Naturally occurring potent and selective inhibitors of MEK. J. Antibiot. (Tokyo) 52(12), 1086-1094 (1999).

4. Schirmer, A., Kennedy, J., Murli, S., et al. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides. Proc. Nat. Acad. Sci. USA 103(11), 4234-4239 (2006).

5. Fakhouri, L., El-Elimat, T., Hurst, D.P., et al. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Bioorg. Med. Chem. 23(21), 6993-6999 (2015).

6. Tanaka, H., Nishida, K., Sugita, K., et al. Antitumor efficacy of hypothemycin, a new Ras-signaling inhibitor. Jpn. J. Cancer Res. 90(10), 1139-1145 (1999).